molecular formula C9H8N2O B1395757 3-Cyano-benzimidic acid methyl ester CAS No. 357925-37-2

3-Cyano-benzimidic acid methyl ester

Cat. No.: B1395757
CAS No.: 357925-37-2
M. Wt: 160.17 g/mol
InChI Key: HHKAEURJZHOIMS-UHFFFAOYSA-N
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Description

3-Cyano-benzimidic acid methyl ester: is an organic compound characterized by the presence of a cyano group (-CN) attached to a benzimidic acid methyl ester structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-benzimidic acid methyl ester typically involves the reaction of benzimidic acid with a cyanating agent in the presence of a suitable catalyst. One common method is the reaction of benzimidic acid with cyanogen bromide (BrCN) in an organic solvent such as dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide (CH3I) to yield the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-benzimidic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Cyano-benzimidic acid methyl ester is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyano and ester groups.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-benzimidic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

    Benzimidic acid methyl ester: Lacks the cyano group, making it less reactive in certain chemical reactions.

    3-Cyano-benzimidic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group, which may affect its reactivity and solubility.

    3-Cyano-benzimidazole: Contains a similar cyano group but lacks the ester functionality, leading to different chemical properties and applications.

Uniqueness: 3-Cyano-benzimidic acid methyl ester is unique due to the presence of both the cyano and ester groups, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Biological Activity

3-Cyano-benzimidic acid methyl ester is a compound that has garnered attention in medicinal chemistry and biological research due to its diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on existing literature and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group attached to a benzimidic acid framework. Its molecular formula is C10H8N2O2C_{10}H_{8}N_{2}O_{2}, and it has unique chemical properties that facilitate various biological interactions.

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 3-cyanobenzonitrile with amines or other nucleophiles under specific conditions. The following general synthetic route is often employed:

  • Starting Materials : 3-Cyanobenzonitrile and an appropriate amine.
  • Reaction Conditions : The reaction typically requires a catalyst and elevated temperatures.
  • Yield and Purity : Optimized conditions can yield high-purity products suitable for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The compound has shown promising anticancer properties in vitro. Studies have reported that it induces apoptosis in cancer cell lines, likely through the modulation of key signaling pathways involved in cell survival and proliferation. This effect is attributed to the interaction of the cyano group with cellular targets, leading to increased oxidative stress and subsequent cell death.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, including those involved in metabolic pathways related to cancer progression. Its ability to inhibit these enzymes suggests potential use as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects involves several biochemical interactions:

  • Binding Affinity : The cyano group enhances binding affinity to target proteins, facilitating effective inhibition or modulation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, contributing to its anticancer effects by promoting oxidative stress within cells.
  • Signal Transduction Pathways : It may influence various signaling pathways, including those regulating apoptosis and cell cycle progression.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : Evaluate the antimicrobial properties against selected pathogens.
    • Findings : Showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Study :
    • Objective : Assess the cytotoxic effects on human cancer cell lines.
    • Findings : Induced apoptosis in breast cancer cells with IC50 values indicating potent activity.

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
3-Cyano-benzimidic acid MEHighHighModerate
3-Chlorobenzimidic acid MEModerateLowLow
4-Nitrobenzimidic acid MELowModerateHigh

Properties

IUPAC Name

methyl 3-cyanobenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKAEURJZHOIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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